2',3'-Dideoxy-5-hydroxymethyluridine

Description

Significance of Nucleoside Analogs in Medicinal Chemistry Research

Nucleoside analogs are a cornerstone of medicinal chemistry, primarily due to their profound impact on the treatment of viral infections and cancer. By mimicking natural nucleosides, these synthetic compounds can be taken up by cells and incorporated into growing DNA or RNA chains. However, their modified structure, typically lacking a key hydroxyl group, prevents further chain elongation, effectively halting the replication process. This mechanism is particularly effective against rapidly replicating entities like viruses and cancer cells.

The significance of these compounds extends to their use as tools in biochemical research, helping to elucidate the mechanisms of nucleic acid synthesis and the function of enzymes involved in these pathways. Their development has led to some of the most important breakthroughs in antiviral therapy, including treatments for HIV, herpes simplex virus, and hepatitis B. drugbank.com

Classification of 2',3'-Dideoxy-5-hydroxymethyluridine within Dideoxynucleoside Analogs

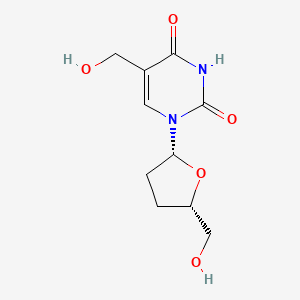

This compound is classified as a pyrimidine (B1678525) dideoxynucleoside analog. This classification is based on two key structural features:

Pyrimidine Base: It contains a uracil (B121893) base, which is a type of pyrimidine. The "5-hydroxymethyl" designation indicates a hydroxymethyl group (-CH₂OH) attached to the 5th position of the uracil ring.

Dideoxyribose Sugar: The sugar component is a dideoxyribose. In natural deoxyribonucleosides, the ribose sugar has a hydroxyl (-OH) group at the 3' position, which is essential for forming the phosphodiester bond that links nucleosides together in a DNA chain. In dideoxynucleosides, this 3'-hydroxyl group is absent, as is the 2'-hydroxyl group. drugbank.com

This absence of the 3'-hydroxyl group is the defining characteristic of dideoxynucleosides and is the basis for their primary mechanism of action as chain terminators in DNA synthesis. drugbank.com

Historical Context of Dideoxynucleoside Research

The study of dideoxynucleosides gained significant momentum in the latter half of the 20th century. A pivotal moment in their history was the development of the Sanger sequencing method in 1977 by Frederick Sanger and his colleagues. This revolutionary DNA sequencing technique utilized dideoxynucleoside triphosphates (ddNTPs) as chain-terminating inhibitors of DNA polymerase. The random incorporation of these ddNTPs into a growing DNA strand generates fragments of varying lengths, which, when separated by electrophoresis, allows for the determination of the DNA sequence.

This application in DNA sequencing highlighted the potential of dideoxynucleosides to interfere with DNA synthesis. This understanding laid the groundwork for their exploration as therapeutic agents. In the 1980s, with the onset of the HIV/AIDS epidemic, researchers began investigating dideoxynucleosides for their potential to inhibit the viral enzyme reverse transcriptase. This led to the discovery and development of zidovudine (B1683550) (AZT), the first FDA-approved drug for the treatment of HIV. AZT is a dideoxynucleoside analog of thymidine. The success of AZT spurred the synthesis and evaluation of a wide array of other dideoxynucleoside analogs, including the class to which this compound belongs, in the search for new antiviral and anticancer drugs. nih.gov

Structure

3D Structure

Properties

CAS No. |

132820-97-4 |

|---|---|

Molecular Formula |

C10H14N2O5 |

Molecular Weight |

242.23 g/mol |

IUPAC Name |

5-(hydroxymethyl)-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H14N2O5/c13-4-6-3-12(10(16)11-9(6)15)8-2-1-7(5-14)17-8/h3,7-8,13-14H,1-2,4-5H2,(H,11,15,16)/t7-,8+/m0/s1 |

InChI Key |

VHXARUOSXFGXBA-JGVFFNPUSA-N |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)CO |

Canonical SMILES |

C1CC(OC1CO)N2C=C(C(=O)NC2=O)CO |

Origin of Product |

United States |

Synthesis and Chemical Properties

The synthesis of 2',3'-Dideoxy-5-hydroxymethyluridine and its derivatives has been approached through various chemical routes. One documented method involves the hydroxymethylation of a precursor dideoxyuridine. For instance, the reaction of 3'-azido-2',3'-dideoxyuridine (B1200160) with formaldehyde (B43269) under alkaline conditions can yield the 5-hydroxymethyl derivative. researchgate.net Another approach involves the coupling of a modified pyrimidine (B1678525) base with a suitable dideoxyribose sugar derivative. For example, 5-alkoxymethyluracils can be silylated and then coupled with a protected dideoxyribose derivative in the presence of a catalyst to form the desired nucleoside. nih.gov

A more recent and sustainable protocol for synthesizing dideoxynucleosides involves the radical deoxygenation of a ribonucleoside precursor using environmentally friendlier reagents. nih.gov While not explicitly detailing the synthesis of the 5-hydroxymethyluridine (B1210401) derivative, this methodology represents the ongoing efforts to develop more efficient and greener synthetic pathways for this class of compounds.

Mechanism of Action

The primary mechanism of action for dideoxynucleoside analogs like 2',3'-Dideoxy-5-hydroxymethyluridine is chain termination of DNA synthesis. drugbank.com For the compound to be active, it must first be phosphorylated by cellular kinases to its triphosphate form. This triphosphate derivative then acts as a substrate for DNA polymerases, including viral reverse transcriptases.

Once incorporated into a growing DNA chain, the absence of the 3'-hydroxyl group on the dideoxyribose sugar moiety prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide triphosphate. drugbank.comimmunopaedia.org.za This effectively halts the elongation of the DNA strand, thereby inhibiting the replication of the virus or the proliferation of the cancer cell. The selectivity of these analogs can vary, with some being more potent inhibitors of viral polymerases than human DNA polymerases, which is a crucial factor in their therapeutic potential.

Mechanisms of Biological Activity in Vitro and Preclinical Models

Antiviral Mechanisms of Action

The primary antiviral activity of 2',3'-Dideoxy-5-hydroxymethyluridine and related compounds is centered on the disruption of viral replication. This is achieved through several interconnected mechanisms that ultimately halt the synthesis of the viral genome.

Inhibition of Viral DNA Synthesis via Chain Termination

The quintessential mechanism of action for 2',3'-dideoxynucleosides, including HMddUrd, is the termination of the growing DNA chain during viral replication. mdpi.comnih.gov These nucleoside analogs lack the 3'-hydroxyl group that is essential for the formation of a phosphodiester bond with the next incoming deoxynucleoside triphosphate (dNTP). mdpi.comnih.gov

Once this compound is anabolized to its active triphosphate form, this compound-5'-triphosphate (HMddUTP), it can be recognized and incorporated by viral polymerases into the nascent DNA strand. nih.govnih.gov The absence of the 3'-hydroxyl group on the sugar moiety of the incorporated analog prevents the extension of the DNA chain, leading to obligate chain termination. mdpi.comnih.gov This premature cessation of DNA synthesis is a potent mechanism for inhibiting the replication of viruses that rely on reverse transcription or DNA-dependent DNA synthesis. youtube.com While this is the generally accepted mechanism for this class of compounds, specific studies detailing the chain termination efficiency of HMddUTP are limited.

Interference with Viral Polymerases (e.g., Reverse Transcriptase)

The active triphosphate form of 2',3'-dideoxynucleosides acts as a competitive inhibitor of the natural dNTP substrates for viral polymerases, most notably reverse transcriptase in retroviruses like HIV. youtube.comnih.gov Studies on analogous compounds have demonstrated that these molecules can bind to the active site of the enzyme, thereby competing with the endogenous nucleotides. nih.gov

For instance, the 5'-triphosphates of various 5-substituted 2'-deoxyuridine (B118206) analogs have been shown to be competitive inhibitors of HIV-1 reverse transcriptase. nih.gov In one study, the triphosphate of 5-hydroxymethyl-2'-deoxyuridine (B45661) (HMdUTP), a closely related compound to HMddUTP, exhibited competitive inhibition of HIV-1 reverse transcriptase with respect to the natural substrate dTTP. nih.gov It is highly probable that HMddUTP functions in a similar competitive manner, although specific kinetic data such as the inhibition constant (Ki) for HMddUTP against viral polymerases are not extensively documented in the available literature. A thesis by Ruili Shi in 1999 reported the synthesis of this compound for evaluation as an anti-HIV agent, suggesting that interference with HIV reverse transcriptase is its intended target. collectionscanada.gc.ca

Role of Intracellular Phosphorylation in Activation of Nucleoside Analogs

Like all nucleoside analogs, this compound is a prodrug that requires intracellular phosphorylation to its active 5'-triphosphate form to exert its antiviral effect. mdpi.com This multi-step process is catalyzed by host cell kinases. The initial phosphorylation to the 5'-monophosphate is often the rate-limiting step. Subsequent phosphorylations to the diphosphate (B83284) and then the triphosphate are typically more efficient.

The specific kinases involved in the phosphorylation of HMddUrd have not been definitively identified. However, studies on other 2',3'-dideoxynucleosides provide insights into the potential pathways. For example, 2',3'-dideoxyadenosine (B1670502) (ddA) can be phosphorylated by either deoxycytidine kinase or adenosine (B11128) kinase. nih.gov The phosphorylation of 2',3'-dideoxyguanosine (B1417426) (ddG) is initiated by deoxycytidine kinase and a cytosolic 5'-nucleotidase. nih.gov The efficiency of this phosphorylation cascade is a critical determinant of the compound's antiviral potency. For some analogs, such as 2',3'-dideoxyuridine (B1630288) (ddU), poor intracellular anabolism to the triphosphate form results in weak antiviral activity, despite the triphosphate itself being a potent inhibitor of HIV reverse transcriptase. nih.gov The successful synthesis of this compound for anti-HIV testing suggests that it undergoes sufficient intracellular phosphorylation to be active. collectionscanada.gc.ca

Modulation of Cellular and Viral Enzyme Affinity

The therapeutic efficacy of nucleoside analogs is heavily dependent on their differential affinity for viral versus host cellular DNA polymerases. An ideal antiviral agent will be a potent inhibitor of the viral polymerase while having minimal effect on host DNA polymerases such as α, β, and γ. nih.gov

The triphosphate of 2',3'-dideoxyuridine (ddUTP) has been shown to be a potent and selective inhibitor of HIV reverse transcriptase, with significantly less inhibition of mammalian DNA polymerase α. nih.gov Similarly, the triphosphates of other 5-substituted 2'-deoxyuridine analogs preferentially inhibit the viral polymerase over cellular DNA polymerase alpha. nih.gov It is therefore anticipated that HMddUTP would also exhibit a higher affinity for viral reverse transcriptase compared to cellular DNA polymerases. This selectivity is crucial for minimizing cellular toxicity. However, specific comparative affinity studies for HMddUTP with a range of viral and cellular polymerases are not available in the published literature.

| Compound | Viral Polymerase (HIV-1 RT) Ki (µM) | Cellular Polymerase α Ki (µM) | Cellular Polymerase β Ki (µM) | Reference |

|---|---|---|---|---|

| ddUTP | 0.05 | >100 | Not Reported | nih.gov |

| ddTTP | Not Reported | >200 | <2 | nih.gov |

Anticancer Mechanisms of Action

While the primary focus of research on this compound has been its antiviral properties, the broader class of nucleoside analogs has been extensively studied for anticancer activity. The mechanisms often parallel their antiviral actions, targeting the rapid proliferation of cancer cells.

Inhibition of DNA Synthesis in Cancer Cells

Nucleoside analogs can exert cytotoxic effects on cancer cells by inhibiting DNA synthesis. nih.govnih.gov After conversion to their triphosphate forms, these compounds can be incorporated into the DNA of rapidly dividing cancer cells by cellular DNA polymerases, leading to chain termination and the induction of apoptosis. nih.gov

Induction of Apoptosis in Cancer Cell Lines

There is currently no direct scientific evidence available to suggest that this compound, as a standalone agent, induces apoptosis in cancer cell lines. Studies on other nucleoside analogues, such as 5-aza-2'-deoxycytidine, have demonstrated the ability to induce apoptosis in colon cancer cell lines like SW480, SW948, and HT-29. patsnap.comsemanticscholar.org For instance, treatment with 5-aza-2'-deoxycytidine was shown to significantly increase the percentage of apoptotic cells in a time- and dose-dependent manner. patsnap.comsemanticscholar.org However, similar studies specifically investigating the apoptotic potential of this compound are not present in the available literature.

Inhibition of Ribonucleotide Reductase and DNA Polymerases

The inhibitory effects of this compound on ribonucleotide reductase and DNA polymerases have not been specifically characterized. Research on structurally related compounds provides some context for potential mechanisms, though direct extrapolation is not scientifically valid.

Ribonucleotide Reductase: There are no available studies demonstrating that this compound inhibits ribonucleotide reductase. The inhibition of this enzyme is a known mechanism for other nucleoside analogues like gemcitabine (B846) and tezacitabine. nih.govnih.gov These compounds, in their diphosphate forms, can inhibit ribonucleotide reductase, leading to a depletion of deoxynucleoside triphosphates (dNTPs) necessary for DNA synthesis. nih.govnih.gov However, no such activity has been documented for this compound.

DNA Polymerases: The triphosphate form of the related compound, 2',3'-dideoxythymidine (ddTTP), has been shown to inhibit DNA polymerase δ more effectively than DNA polymerase α. nih.gov Studies with permeable human fibroblasts indicated that DNA replication and repair synthesis, processes mediated by DNA polymerase δ, are sensitive to ddTTP. nih.gov Another related compound, 2',3'-dideoxy-2',3'-dehydrothymidine 5'-triphosphate (dddTTP), acts as a chain terminator for several DNA polymerases but does not affect DNA polymerase α. nih.gov It is important to note that these findings pertain to different molecules, and the effect of this compound's triphosphate form on various DNA polymerases has not been investigated.

Interference with Cell Cycle Progression in Cancer Cells

Specific data on the interference of this compound with cell cycle progression in cancer cells is not available. Studies on other nucleoside analogues have shown effects on the cell cycle. For example, a combination of 5-hydroxymethyl-2'-deoxyuridine (a related but distinct compound) and 5-fluorouracil (B62378) led to S-phase arrest in cancer cells. oncoscience.usnih.gov Additionally, other dideoxynucleosides, when combined with 5-fluorouracil, have been observed to cause an accumulation of cells in the S-phase in the WiDr colon cancer cell line. neb.com These effects are compound- and cell-line-specific, and no similar research has been published for this compound.

Antiviral Research of 2 ,3 Dideoxy 5 Hydroxymethyluridine in Vitro and Preclinical Models

Activity Against Retroviruses, Specifically Human Immunodeficiency Virus (HIV)

Research into the anti-HIV activity of 2',3'-dideoxy-5-hydroxymethyluridine and its derivatives has focused on their ability to inhibit viral replication and their comparative efficacy against other established nucleoside analogs.

The inhibition of HIV replication is a critical measure of the potential therapeutic efficacy of any antiviral compound. Studies have been conducted on analogs of this compound to assess their anti-HIV activity. Specifically, two analogs, 3'-azido-2',3'-dideoxy-5-hydroxymethyluridine (3'-Az5HmddUrd) and 2',3'-dideoxy-3'-fluoro-5-hydroxymethyluridine (3'-F5HmddUrd), were synthesized to potentially offer a better toxicity profile than existing drugs like AZT and FLT. nih.govresearchgate.net

These compounds were evaluated for their ability to inhibit HIV-1 replication in MT-4 cells. nih.govresearchgate.net The anti-HIV activities of these analogs are detailed in the table below.

| Compound | EC50 (µM) for HIV-1 in MT-4 cells |

| 3'-azido-2',3'-dideoxy-5-hydroxymethyluridine (3'-Az5HmddUrd) | 0.046 ± 0.014 |

| 2',3'-dideoxy-3'-fluoro-5-hydroxymethyluridine (3'-F5HmddUrd) | > 10 |

| 3'-azido-3'-deoxythymidine (AZT) | 0.0034 ± 0.0007 |

| 3'-fluoro-3'-deoxythymidine (FLT) | 0.0028 ± 0.0009 |

| Data from Poznanski et al., 2003. nih.govresearchgate.net |

A key aspect of antiviral research is the comparison of new compounds with existing treatments. The anti-HIV activities of 3'-Az5HmddUrd and 3'-F5HmddUrd were found to be lower than that of the established drugs 3'-azido-3'-deoxythymidine (AZT) and 3'-fluoro-3'-deoxythymidine (FLT). nih.govresearchgate.net However, a significant finding from these comparative studies was that 3'-Az5HmddUrd and 3'-F5HmddUrd exhibited lower toxicity than AZT and FLT. nih.govresearchgate.net

The following table provides a comparative view of the anti-HIV-1 activity and cytotoxicity of these compounds in MT-4 cells.

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (CC50/EC50) |

| 3'-azido-2',3'-dideoxy-5-hydroxymethyluridine (3'-Az5HmddUrd) | 0.046 | 16.2 | 352 |

| 2',3'-dideoxy-3'-fluoro-5-hydroxymethyluridine (3'-F5HmddUrd) | > 10 | > 250 | - |

| 3'-azido-3'-deoxythymidine (AZT) | 0.0034 | 1.0 | 294 |

| 3'-fluoro-3'-deoxythymidine (FLT) | 0.0028 | 0.2 | 71 |

| Data from Poznanski et al., 2003. nih.govresearchgate.net |

The primary research available has focused on the efficacy of this compound analogs against HIV-1. nih.govresearchgate.net There is currently a lack of specific data in the reviewed literature concerning the efficacy of this compound or its direct analogs against HIV-2 strains.

Activity Against Other DNA Viruses

While the primary focus of research for many nucleoside analogs has been HIV, some studies explore their broader antiviral potential against other DNA viruses.

There is no specific research documented in the provided search results regarding the activity of this compound against Human Cytomegalovirus (HCMV). Studies on other nucleoside analogs have shown varying degrees of anti-HCMV activity, but direct evaluation of the target compound is not available in the reviewed literature. nih.govlongdom.orgresearchgate.net

Similarly, specific research on the activity of this compound against Herpes Simplex Virus (HSV-1, HSV-2) is not present in the available search results. While other C5-substituted pyrimidine (B1678525) nucleosides have been investigated for their anti-herpes activity, data for the specific compound is lacking. mdpi.commdpi.comnih.govnih.gov

Preclinical Evaluation of Antiviral Efficacy

A comprehensive search of available scientific literature and databases did not yield specific studies on the preclinical evaluation of the antiviral efficacy of this compound in animal models. While research exists for structurally related compounds, such as other 2',3'-dideoxy nucleoside analogs, no direct in vivo efficacy data for this compound was identified. Studies on analogous compounds have been conducted in various animal models, including those for human immunodeficiency virus (HIV) and hepatitis B virus (HBV), but these findings cannot be directly extrapolated to this compound.

Research into Combination Antiviral Strategies

Similarly, a thorough review of published research revealed no specific studies investigating the effects of combining this compound with other antiviral agents. The principle of combination therapy, which often leads to synergistic effects and a higher barrier to the development of drug resistance, is a cornerstone of modern antiviral treatment. nih.govnih.govnih.gov Research into such strategies is common for many nucleoside reverse transcriptase inhibitors. nih.gov However, specific preclinical data on the synergistic or antagonistic effects of this compound when used in combination with other antivirals is not available in the reviewed literature.

Anticancer Research of 2 ,3 Dideoxy 5 Hydroxymethyluridine in Vitro and Preclinical Models

Cytotoxic Activity in Various Cancer Cell Lines (e.g., Leukemia, Carcinoma, Hepatoma)

Comprehensive searches of available scientific literature and databases did not yield specific data on the cytotoxic activity of 2',3'-Dideoxy-5-hydroxymethyluridine against leukemia, carcinoma, or hepatoma cell lines. While research on structurally related compounds, such as other 2',3'-dideoxynucleosides and 5-substituted uridine (B1682114) analogs, has been conducted, direct evidence for the in vitro anticancer effects of this compound remains to be published.

Efficacy against Specific Cancer Types in Preclinical Models

There is currently no publicly available data from preclinical animal models that demonstrates the efficacy of this compound against any specific type of cancer. Studies that would typically follow in vitro screening, such as those involving xenograft or genetically engineered mouse models, have not been reported for this particular compound.

Comparative Anticancer Potency with Established Chemotherapeutics

Due to the absence of primary data on the anticancer activity of this compound, no comparative studies evaluating its potency against established chemotherapeutic agents like doxorubicin (B1662922) or cisplatin (B142131) have been found in the public domain. Such comparative analyses are crucial for determining the potential clinical relevance of a new compound and require initial efficacy data to be established.

Future Research Directions and Translational Perspectives

Design and Synthesis of Novel 2',3'-Dideoxy-5-hydroxymethyluridine Analogs with Enhanced Efficacy

The development of novel analogs of this compound is a key strategy to improve its therapeutic potential. Research in this area is centered on chemical modifications designed to enhance antiviral and anticancer activity while minimizing toxicity.

One major focus is the synthesis of 5-substituted-2'-deoxyuridine analogs. nih.govacs.org By introducing different chemical groups at the 5-position of the pyrimidine (B1678525) ring, researchers aim to improve the compound's interaction with target enzymes. For instance, the synthesis of 5-substituted 2'-deoxyuridine (B118206) monophosphate analogues has been explored to inhibit enzymes like the flavin-dependent thymidylate synthase in Mycobacterium tuberculosis. nih.gov Similarly, the synthesis of 5'-substituted 5-fluoro-2'-deoxyuridine (B1346552) monophosphate analogs represents a novel class of thymidylate synthase inhibitors with potential anticancer applications. acs.orgsemanticscholar.orgnih.gov These modifications can render the nucleoside monophosphates poor substrates for further intracellular conversion, which can be advantageous in targeting enzymes that are active at the monophosphate stage. nih.gov

Another approach involves modifying the sugar moiety of the nucleoside. The synthesis of constrained nucleosides, such as 1',2'-methano-2',3'-dideoxynucleosides, is being investigated to understand the structure-activity relationship (SAR) in the interaction between synthetic and biological nucleotides. nih.gov Additionally, N4-acyl-modified 2',3'-dideoxy-5-fluorocytidine analogues have been synthesized and shown to have improved anti-HIV and anti-hepatitis B virus activity. nih.gov These modifications can significantly enhance the antiviral potency of the parent compounds.

Furthermore, prodrug strategies are being employed to improve the delivery and activation of these nucleoside analogs. For example, phosphoramidate (B1195095) esters of novel constrained uridine (B1682114) and cytidine (B196190) nucleosides have been developed as prodrugs to facilitate their entry into cells and subsequent phosphorylation. nih.gov

Investigation of Novel Molecular Targets for this compound and its Derivatives

While dideoxynucleosides are well-known for their role as chain-terminating inhibitors of viral reverse transcriptase, researchers are actively seeking novel molecular targets to expand their therapeutic applications. nih.govdrugbank.com

In the context of cancer, DNA polymerase beta (Pol β), an enzyme often overexpressed in tumors, has been identified as a potential target. nih.gov Studies have shown that the 2',3'-dideoxycytidine (ddC) nucleoside analog can inhibit the proliferation of cancer cells that overexpress Pol β. nih.gov The cytotoxic effect is believed to result from the incorporation of the chain terminator into the DNA of these cancer cells. nih.gov

Other potential targets include enzymes involved in DNA replication and repair, such as topoisomerases. Some fluoroquinolones, which share structural similarities with nucleoside analogs, have been shown to inhibit human topoisomerase II, suggesting that dideoxynucleosides could also be explored as inhibitors of these enzymes. nih.gov The identification of novel molecular targets is crucial for understanding the full spectrum of biological activities of these compounds and for developing new therapeutic strategies. nih.govchemdiv.comresearchgate.netnih.gov

Application of Advanced Research Methodologies in Dideoxynucleoside Studies

The discovery and development of new dideoxynucleoside-based drugs are being accelerated by the application of advanced research methodologies, including high-throughput screening and computational modeling.

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against specific biological targets. amerigoscientific.comnuvisan.com This technology is instrumental in identifying "hit" compounds with desired activities from vast chemical libraries. nuvisan.com For example, HTS assays in 96-well or 384-well plate formats are used to screen for inhibitors of validated drug targets for cancer and infectious diseases. amerigoscientific.com In the context of HIV drug discovery, a high-throughput screening platform based on lentiviral vectors has been developed that is compatible with Biosafety Level-1, enabling broader and more rapid screening of potential antiviral compounds. nih.gov This approach, often coupled with next-generation sequencing for gene expression analysis, provides a powerful tool for drug discovery and for profiling the activity of new compounds. youtube.com

Computational modeling has become an indispensable tool in drug discovery, providing insights into structure-activity relationships (SAR) and the mechanisms of action of drug candidates. nih.govyoutube.comresearchgate.netnih.gov These methods can predict the biological activity of compounds and guide the design of more potent and selective drugs.

Quantitative Structure-Activity Relationship (QSAR) studies are used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.comfrontiersin.org These models can then be used to predict the activity of new, untested compounds. For instance, QSAR models have been developed to assess the efficiency of antioxidants and to guide the design of novel dihydropteridone derivatives as potential anticancer agents. mdpi.comfrontiersin.org

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a protein target. nih.govnih.gov This information is critical for understanding the molecular basis of drug action and for designing new molecules with improved binding affinity. Docking studies have been used to investigate the binding of fluoroquinolones to human DNA topoisomerase II and to validate docking programs for virtual screening against various drug targets. nih.govnih.gov

Exploration of this compound in Broad-Spectrum Antiviral and Anticancer Strategies

The unique mechanism of action of dideoxynucleosides as chain terminators of DNA synthesis makes them attractive candidates for broad-spectrum antiviral and anticancer therapies. nih.govpnas.orgnih.gov

Dideoxynucleosides have demonstrated broad-spectrum antiretroviral activity, inhibiting the replication of various retroviruses beyond HIV. nih.govpnas.orgnih.gov Their ability to be incorporated by viral reverse transcriptases leads to the termination of viral DNA synthesis. pnas.org This broad activity suggests their potential use in treating a range of retroviral infections. nih.gov Furthermore, novel approaches like the Double-stranded RNA (dsRNA) Activated Caspase Oligomerizer (DRACO) are being developed to create broad-spectrum antiviral therapeutics that can target a wide array of viruses. plos.org

In cancer therapy, the principle of chain termination can be exploited to target rapidly dividing cancer cells. Nucleoside analogs like 2'-deoxy-2'-methylidenecytidine have shown potent anticancer activity against various leukemia and sarcoma cell lines. nih.gov The combination of dideoxynucleosides with other anticancer drugs is also being explored to enhance their therapeutic efficacy. nih.gov For instance, suppressive oligodeoxynucleotides have been shown to synergistically enhance the antiproliferative effects of conventional anticancer drugs in lung cancer cells. nih.gov The development of dual-action therapeutics that combine mechanisms like DNA alkylation with other anticancer strategies is an emerging area of research. mdpi.com

Q & A

Q. What safety protocols are critical when handling 2',3'-Dideoxy-5-hydroxymethyluridine in laboratory settings?

Researchers must prioritize personal protective equipment (PPE), including respiratory protection (e.g., NIOSH-certified respirators for aerosolized particles) and nitrile gloves, due to potential mutagenicity and reproductive toxicity risks . Storage should adhere to inert, dry conditions (20–25°C) to prevent degradation, with strict separation from food/consumables . Contaminated clothing must be removed immediately, and hands washed before breaks .

Q. How can researchers synthesize this compound, and what parameters influence yield?

Synthesis typically involves nucleoside analog modification, where deoxygenation at the 2' and 3' positions is achieved via selective protecting group strategies (e.g., trityl or silyl ethers) followed by reductive elimination . Critical parameters include reaction temperature (optimized between 0–4°C to prevent side reactions) and catalyst choice (e.g., palladium for cross-coupling steps). Purification via reverse-phase HPLC with UV detection (λ = 260 nm) ensures high purity (>95%) .

Q. What analytical methods validate the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) confirms regioselective deoxygenation and hydroxymethyl substitution, while High-Resolution Mass Spectrometry (HRMS) verifies molecular weight (expected [M+H]⁺ ~285.2 g/mol). Infrared (IR) spectroscopy identifies hydroxyl and carbonyl functional groups (stretching bands ~3200 cm⁻¹ and ~1700 cm⁻¹, respectively) .

Advanced Research Questions

Q. How does this compound interact with viral polymerases, and what experimental models are suitable for mechanistic studies?

The compound acts as a chain terminator in viral replication by lacking 3'-OH groups required for phosphodiester bond formation. Use in vitro polymerase assays (e.g., HIV-1 RT or HBV polymerase) with radiolabeled nucleotides (³²P-ATP) to quantify incorporation efficiency. Kinetic parameters (Km, Vmax) can be derived via Lineweaver-Burk plots .

Q. What strategies resolve contradictions in reported stability data under varying pH conditions?

Conflicting stability profiles (e.g., hydrolysis at pH < 5 vs. pH > 8) require controlled stress testing: incubate the compound in buffers (pH 3–9) at 37°C for 24–72 hours, followed by LC-MS to quantify degradation products. Adjust storage protocols to pH 6.5–7.5 based on empirical data .

Q. How can researchers optimize synthetic routes to minimize mutagenic byproducts?

Replace genotoxic reagents (e.g., alkyl halides) with greener alternatives (e.g., Mitsunobu reaction for hydroxyl methylation). Monitor byproducts using UPLC-MS/MS and employ QSAR modeling to predict mutagenicity of intermediates. Post-synthesis purification with activated charcoal reduces residual mutagens .

Q. What advanced techniques characterize the compound’s pharmacokinetics in in vivo models?

Radiolabel the compound with ¹⁴C or ³H for biodistribution studies in rodents. Use PET imaging with ¹⁸F analogs to track real-time uptake in target tissues. Pharmacokinetic parameters (t½, Cmax) are derived via non-compartmental analysis of plasma concentration-time curves .

Methodological Considerations

- Contradiction Management : Cross-validate safety data from multiple SDS sources (e.g., Cayman Chemical vs. LGC Standards) to reconcile storage and handling guidelines .

- Experimental Design : For mechanistic studies, include positive controls (e.g., 3'-azido-3'-deoxythymidine) and negative controls (unmodified nucleosides) to confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.